3-(2-ethoxyacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
Description
This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with a 2-ethoxyacetamido group at position 3 and an N-(2-fluorophenyl)carboxamide moiety at position 2. The compound’s synthesis likely involves coupling reactions, as seen in analogous benzofuran derivatives .
Properties
IUPAC Name |
3-[(2-ethoxyacetyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-2-25-11-16(23)22-17-12-7-3-6-10-15(12)26-18(17)19(24)21-14-9-5-4-8-13(14)20/h3-10H,2,11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBKUZJZIAKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences between the target compound and selected analogs:
*Calculated based on molecular formulas.
Key Observations:
- Core Heterocycle : The benzofuran core (target compound) offers distinct electronic properties compared to benzothiazole derivatives (e.g., ), which may influence binding to biological targets. Benzothiazoles often exhibit enhanced π-stacking interactions due to their sulfur atom .
- Fluorine at the 2-position of the phenyl ring (target) enhances metabolic stability and electronegativity relative to chlorophenyl () or bromophenyl () substituents . Benzothiazole derivatives () with trifluoromethyl groups exhibit higher lipophilicity (logP ~3.5), whereas the target compound’s ethoxy group may reduce logP (~2.8), favoring aqueous solubility .
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